2-Chloro-4-ethyl-1,3-benzothiazole is a derivative of the benzothiazole compounds, which have been extensively studied for their anticancer properties. Benzothiazoles, particularly those substituted at the 2-position with an amino group and at the 3-position with various substituents, have shown potent and selective inhibition of certain human carcinoma cell lines. The interest in these compounds stems from their promising therapeutic potential and the need for novel anticancer agents with high efficacy and selectivity.
The anticancer activity of 2-(4-aminophenyl)benzothiazoles is attributed to their ability to form DNA adducts in sensitive tumor cells both in vitro and in vivo. These compounds are metabolized by cytochrome P450 1A1, which is crucial for their antitumor activity. The metabolism leads to the formation of reactive electrophilic species that covalently bind to DNA, resulting in the formation of DNA adducts. This process is selective to sensitive tumor cells, as resistant cells do not show the same level of DNA damage. For instance, the compound 5F 203 and its prodrug Phortress have been shown to generate significant DNA adducts in sensitive MCF-7 and IGROV-1 ovarian cells, distinguishing them from resistant MDA-MB-435 breast carcinoma cells3.
The primary application of 2-(4-aminophenyl)benzothiazoles is in the field of oncology, where they have demonstrated significant anticancer activity. These compounds have been shown to inhibit the growth of human ovarian carcinoma cells with GI50 values in the nanomolar range, indicating their potency. The selectivity of these compounds is highlighted by their differential inhibition of various cell lines, such as IGROV1 and SK-OV-3. In vivo studies have also confirmed the antitumor activity of these compounds, with significant growth inhibition observed in OVCAR-3 cells implanted in mice1.
Furthermore, derivatives of benzothiazoles, such as 8-Chloro-3-cyano-4-imino-2-methylthio-4H-pyrimido [2, 1-b] [1, 3] benzothiazole and its 2-substituted derivatives, have been synthesized and evaluated for their anticancer activity. These compounds have shown remarkable action across various human cancer cell lines, with some being selected for further investigation at the National Cancer Institute2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: